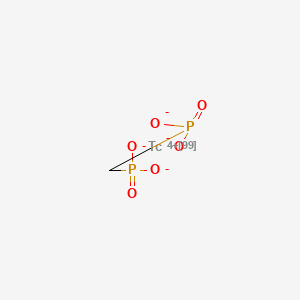
Technetium TC-99M medronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Technetium Tc-99m Medronate is a diagnostic radiopharmaceutical agent used primarily in nuclear medicine for bone imaging. It is composed of a technetium ion complexed with medronic acid, a type of bisphosphonate. This compound is particularly useful for delineating areas of altered osteogenesis, making it an essential tool in diagnosing various bone-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Technetium Tc-99m Medronate is prepared by combining medronic acid with technetium-99m. The preparation involves a reaction vial containing a sterile, non-pyrogenic, non-radioactive lyophilized mixture of medronic acid, ascorbic acid, and stannous fluoride. The pH is adjusted with sodium hydroxide or hydrochloric acid to around 6.5 before lyophilization .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the addition of sterile, pyrogen-free sodium pertechnetate Tc-99m injection to the reaction vial. This produces the diagnostic agent for intravenous administration. The labeling process is rapid and remains stable in vitro throughout the 12-hour life of the preparation .
Chemical Reactions Analysis
Types of Reactions: Technetium Tc-99m Medronate primarily undergoes complexation reactions. The technetium ion forms a complex with medronic acid, which is a bisphosphonate. This complexation is crucial for the compound’s function as a bone imaging agent .
Common Reagents and Conditions: The common reagents used in the preparation of this compound include medronic acid, stannous fluoride, and sodium pertechnetate Tc-99m. The reaction conditions typically involve a pH adjustment to around 6.5 to 7.5 and the use of a nitrogen atmosphere during lyophilization .
Major Products Formed: The major product formed from these reactions is the this compound complex, which is used for diagnostic imaging. The complex is stable and suitable for intravenous administration .
Scientific Research Applications
Technetium Tc-99m Medronate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In nuclear medicine, it is used for bone scintigraphy to detect bone metastases, fractures, infections, and other bone abnormalities . Its ability to bind to hydroxyapatite crystals in bone makes it a valuable tool for imaging areas of altered osteogenesis .
Mechanism of Action
The mechanism of action of Technetium Tc-99m Medronate involves its binding to hydroxyapatite crystals within bone. Medronic acid, a bisphosphonate, binds to these crystals, localizing the technetium complex to areas of active bone metabolism. This localization allows for the detection of gamma rays emitted by the decay of technetium-99m, which is captured using single photon emission computed tomography (SPECT) imaging .
Comparison with Similar Compounds
Similar Compounds: Technetium Tc-99m Medronate is similar to other technetium-based radiopharmaceuticals used for bone imaging, such as Technetium Tc-99m Oxidronate and Technetium Tc-99m Methylene Diphosphonate .
Uniqueness: What sets this compound apart is its specific binding affinity to hydroxyapatite crystals, which makes it highly effective for bone imaging. Its rapid clearance from the bloodstream and high skeletal uptake provide clear and precise imaging results .
Properties
Molecular Formula |
CH2O6P2Tc |
|---|---|
Molecular Weight |
270.88 g/mol |
IUPAC Name |
dioxido-oxo-(phosphonatomethyl)-λ5-phosphane;technetium-99(4+) |
InChI |
InChI=1S/CH6O6P2.Tc/c2-8(3,4)1-9(5,6)7;/h1H2,(H2,2,3,4)(H2,5,6,7);/q;+4/p-4/i;1+1 |
InChI Key |
DDVFLVSIVNKSLB-IEOVAKBOSA-J |
Isomeric SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].[99Tc+4] |
Canonical SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Tc+4] |
Synonyms |
Tc-99m-diphosphonate technetium diphosphonate technetium Tc 99m diphosphonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-dimethyl-4-(nitromethylsulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B1242201.png)
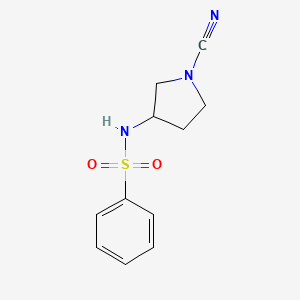
![1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1242203.png)
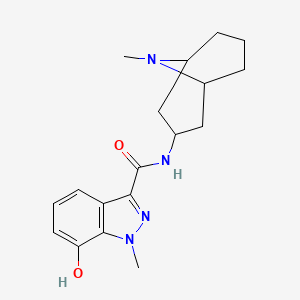
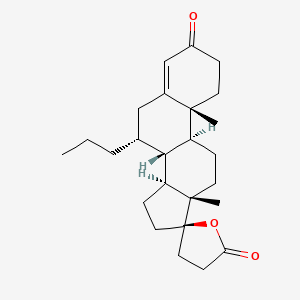
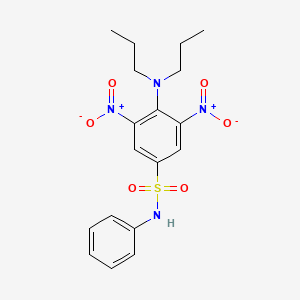
![(4-t-Butylphenyl){4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}methanone](/img/structure/B1242208.png)
![N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide](/img/structure/B1242209.png)
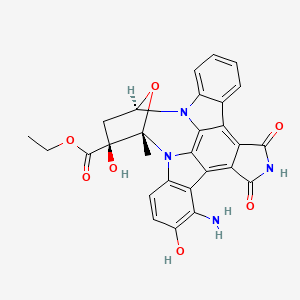
![N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B1242214.png)
![3,7,8-tris(4-Hydroxyphenyl)-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1242215.png)



